Home > Products > Building Blocks P16018 > 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one - 80808-96-4

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog Number: EVT-401713
CAS Number: 80808-96-4
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C9H16N2O . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” include a molecular weight of 241.16 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .

1,5-Dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound was synthesized in one step using a Mannich condensation and analyzed using X-ray crystallography, confirming its chair-boat conformation. []
  • Relevance: This compound shares the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key structural difference is the presence of tert-butyl groups on the nitrogen atoms at positions 3 and 7. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

  • Compound Description: BisP4 demonstrated significant cytotoxic activity against pancreatic cancer cell lines (MiaPaca-2, CFPAC-1, and BxPC-3) by inducing apoptosis and activating caspase-3/-7. []

3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: The molecular structure of this compound was determined. []
  • Relevance: This compound shares the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It differs by having a benzyl group on the nitrogen atom at position 3. []

3-Ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: X-ray analysis revealed that this compound adopts a twin-chair conformation. The molecule exhibits a nucleophile-electrophile interaction between the nitrogen atom of the NMe group and the carbonyl group of the ethoxycarbonyl substituent. []
  • Relevance: This compound shares the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key structural difference lies in the presence of phenyl groups at positions 1 and 5 and an ethoxycarbonyl group on the nitrogen atom at position 3. []

3,7-Di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: X-ray analysis established a twin-chair conformation for this molecule. Unlike the related compound 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this compound does not display a nucleophile-electrophile interaction. []
  • Relevance: This compound belongs to the same 3,7-diazabicyclo[3.3.1]nonan-9-one class as 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The structural difference lies in the phenyl substituents at positions 1 and 5 and the ethoxycarbonyl groups on both nitrogen atoms at positions 3 and 7. []

syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

  • Compound Description: X-ray analysis revealed that both six-membered rings of this compound adopt chair conformations. The molecule forms an intramolecular N—H⋯N hydrogen bond. []
  • Relevance: This compound is closely related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing the core 3,7-diazabicyclo[3.3.1]nonane structure with methyl groups at positions 1 and 5. The key difference is the presence of a hydroxyl group at position 9 and a 4-chlorobenzyl substituent on the nitrogen atom at position 3. []

2,4-m-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-diesters

  • Compound Description: This group of compounds was designed as potential analgesics. They are characterized by various meta-substituted phenyl residues at positions 2 and 4, and ester groups at positions 1 and 5. These compounds exhibit hindered rotation around the C-2-aryl bond, contributing to their conformational rigidity. [, , , ]
  • Relevance: These compounds share the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The variations lie in the presence of aryl groups at positions 2 and 4, and ester substituents at positions 1 and 5. [, , , ]

7-R-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-2-ones

  • Compound Description: These compounds were investigated for their fungicidal activity against various plant pathogens. []
  • Relevance: These compounds belong to the 3,7-diazabicyclo[3.3.1]nonan-9-one family, sharing the core structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key difference is the presence of nitro groups at positions 1 and 5, a carbonyl group at position 2, and varying substituents (R) at position 7. []

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound was synthesized as a potential analgesic. Its structure was confirmed using IR, 13C NMR, and 1H NMR spectroscopy, as well as elemental analysis. []
  • Relevance: This compound shares the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It differs by having a 2-ethoxyethyl group on the nitrogen atom at position 3 and a cyclopropanemethyl group on the nitrogen atom at position 7. []

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane

  • Compound Description: This compound was synthesized from 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one through a Huang-Minlon reduction reaction. []
  • Relevance: This compound is structurally similar to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing the core 3,7-diazabicyclo[3.3.1]nonane structure. The differences are the 2-ethoxyethyl and cyclopropanemethyl substituents on the nitrogen atoms at positions 3 and 7, and the absence of a carbonyl group at position 9. []

O-Benzoyloxime of 3-(2-Ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound was synthesized from the oxime of 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one by reacting it with benzoyl chloride. It was further complexed with β-cyclodextrin to form an amorphous powder complex (NA-332). []
  • Relevance: This compound is structurally related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as it is derived from the same 3,7-diazabicyclo[3.3.1]nonan-9-one core structure. The key differences are the 2-ethoxyethyl and cyclopropylmethyl substituents on the nitrogen atoms at positions 3 and 7, and the presence of the benzoyloxime group at position 9. []

3,7-Diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one

  • Compound Description: This compound was found to exist in a chair-boat (CB) conformation in the solid state. Variable temperature 1H and 13C NMR studies revealed a rapid degenerate interconversion between CB and BC conformations in solution. []
  • Relevance: This compound shares the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The main differences are the presence of isopropyl groups on the nitrogen atoms at positions 3 and 7 and phenyl groups at positions 1 and 5. []

2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones

  • Compound Description: This group of compounds exhibits a chair-boat conformation with equatorial and axial orientations of the aryl groups in the chair and boat forms, respectively. [, , ]
  • Relevance: These compounds share the 3,7-diazabicyclo[3.3.1]nonan-9-one core structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The distinctive feature of this group is the presence of four aryl groups at positions 2, 4, 6, and 8. [, , ]

2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one oximes

  • Compound Description: The 1H and 13C NMR spectra of these compounds suggest a chair-boat conformation. []
  • Relevance: These compounds are closely related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belonging to the 3,7-diazabicyclo[3.3.1]nonan-9-one class. The differences are the presence of four aryl groups at positions 2, 4, 6, and 8, and an oxime group at position 9. []

2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one O-benzyl oximes

  • Compound Description: These compounds are characterized by a chair-boat conformation, confirmed by 1H and 13C NMR spectroscopy. []
  • Relevance: These compounds are similar to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belonging to the 3,7-diazabicyclo[3.3.1]nonan-9-one family. The key difference lies in the presence of four aryl groups at positions 2, 4, 6, and 8, and an O-benzyl oxime group at position 9. []

2,4-Bis(4-fluorophenyl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one

  • Compound Description: The crystal structure of this compound, determined by X-ray analysis, revealed two independent molecules in the asymmetric unit, each adopting a twin-chair conformation. []
  • Relevance: This compound shares the bicyclo[3.3.1]nonan-9-one core structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The main differences are the presence of 4-fluorophenyl groups at positions 2 and 4, and the absence of a nitrogen atom at position 7. []

2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one

  • Compound Description: The X-ray analysis of this compound indicated that its bicyclic ring system adopts a twin-chair conformation. One of the furan rings is disordered over two orientations in the crystal structure. []
  • Relevance: This compound is structurally related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as it shares the bicyclo[3.3.1]nonan-9-one core. The key difference lies in the presence of furan-2-yl groups at positions 2 and 4, and the absence of a nitrogen atom at position 7. []

2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It disrupts DNA synthesis, causes oxidative stress, and affects mitochondrial membrane potential. [, ]

2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound adopts a chair-boat conformation, confirmed by X-ray analysis. The crystal structure revealed a two-dimensional network of molecules linked by N—H⋯O, C—H⋯F, and C—H⋯O hydrogen bonds. []
  • Relevance: This compound belongs to the same 3,7-diazabicyclo[3.3.1]nonan-9-one class as 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It has four 4-fluorophenyl groups at positions 2, 4, 6, and 8. []

2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one O-benzyloxime

  • Compound Description: This compound was analyzed using X-ray crystallography, which confirmed a chair-boat conformation for its 3,7-diaza-bicycle system. []
  • Relevance: This compound is related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one by sharing the 3,7-diazabicyclo[3.3.1]nonan-9-one core. It differs by having four 4-chlorophenyl groups at positions 2, 4, 6, and 8, and an O-benzyloxime group at position 9. []

2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound adopts a chair-boat conformation in its crystal structure, as revealed by X-ray analysis. []
  • Relevance: This compound belongs to the same 3,7-diazabicyclo[3.3.1]nonan-9-one class as 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It differs by having four 4-ethylphenyl groups attached at positions 2, 4, 6, and 8. []

2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: X-ray analysis of this compound revealed a chair-boat conformation. The crystal structure exhibits disorder in one of the bromophenyl rings over two orientations. []
  • Relevance: This compound belongs to the same 3,7-diazabicyclo[3.3.1]nonan-9-one class as 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It differs by having four 4-bromophenyl groups at positions 2, 4, 6, and 8. []

3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Compound Description: X-ray crystallography confirmed that the two piperidine rings in this compound adopt a slightly distorted chair conformation. []
  • Relevance: This compound belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one family, sharing the core structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The differences lie in the four phenyl groups at positions 2, 4, 6, and 8, and the nitroso group on the nitrogen atom at position 3. []

1,3-Diazaadamantan-6-ones

  • Compound Description: These compounds were synthesized from 4-piperidones and were investigated for their analgesic activity. While 3,7-diazabicyclo[3.3.1]nonan-9-ones exhibited opioid agonist properties, 1,3-diazaadamantan-6-ones displayed peripheral analgesic effects. [, ]
  • Relevance: These compounds are structurally related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as they share a similar bicyclic framework. The key difference lies in the presence of an additional methylene bridge connecting the nitrogen atoms in 1,3-diazaadamantan-6-ones, forming a cage-like structure. [, ]

3,7-Dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones

  • Compound Description: The fragmentation pathways of this group of compounds under electron ionization were studied using MS/MS and accurate mass measurements. []
  • Relevance: These compounds share the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The variations lie in the presence of different alkyl substituents on the nitrogen atoms at positions 3 and 7, and phenyl groups at positions 1 and 5. []

Methyl 2,4-diaryl-3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylates

  • Compound Description: These compounds, synthesized and studied using IR, 1H NMR, and 13C NMR spectroscopy, exhibit potential pharmacological activity. []
  • Relevance: These compounds share the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. They differ in the presence of aryl groups at positions 2 and 4, and methyl ester groups at positions 1 and 5. []

2,4-Dipyridine-3,7-diazabicyclo[3.3.1]nonanones

  • Compound Description: This series of compounds was investigated for their stereochemistry and affinity for opioid receptors, particularly the κ-opioid receptor. The study explored the impact of different substituents at the N7 position on their binding affinity. []
  • Relevance: These compounds share the core 3,7-diazabicyclo[3.3.1]nonan-9-one structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key difference lies in the presence of pyridine rings at positions 2 and 4, and various substituents at the N7 position. []

3,7-Dialkyl-1,5-diazabicyclo[3.3.1]nonan-9-ones

  • Compound Description: Variable-temperature 13C NMR studies on these compounds established a boat-chair ⇌ chair-boat equilibrium, contrary to the previously proposed fixed double-chair conformation. []
  • Relevance: This group of compounds is closely related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing the same 3,7-diazabicyclo[3.3.1]nonan-9-one core structure. The difference lies in the alkyl substituents on the nitrogen atoms at positions 3 and 7. []

1,1'-(1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(2-haloethanone) peroxosolvates

  • Compound Description: These compounds, containing a 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane core, were studied for their halogen bonding interactions with hydrogen peroxide. []
  • Relevance: This group of compounds shares the core 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane structure with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The key difference is the presence of haloethanone substituents on the nitrogen atoms at positions 3 and 7, and the absence of a carbonyl group at position 9. []

1,1'-(9-Hydroperoxy-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(2-haloethanone) peroxosolvates

  • Compound Description: These compounds represent a novel class of crystalline hydrogen peroxide adducts of organic hydroperoxides. They were investigated for their halogen bonding interactions with hydrogen peroxide. []
  • Relevance: These compounds are structurally related to 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as they share the core 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane structure. They differ by having haloethanone substituents on the nitrogen atoms at positions 3 and 7, a hydroperoxy group at position 9, and a hydroxyl group at position 9. []
Overview

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by a unique nitrogen-containing structure. It belongs to the class of diazabicyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is notable for its analgesic properties and has been the subject of various studies focusing on its synthesis and structural analysis.

Source

This compound can be synthesized through several methods, often involving the reaction of specific precursors under controlled conditions. The synthesis typically requires high-purity reagents and advanced techniques such as chromatography and NMR spectroscopy for characterization.

Classification

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is classified as a bicyclic compound with two nitrogen atoms in its structure. It is categorized within the broader class of diazabicyclo compounds, which have significant importance in organic chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:

  1. Starting Materials: The synthesis begins with 2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene as a key precursor.
  2. Reagents: Sodium bicarbonate is often used to facilitate the reaction in an organic solvent like benzene.
  3. Reaction Conditions: The mixture is stirred at room temperature for several hours to allow for complete reaction.
  4. Purification: Post-reaction, the product is purified using silica gel column chromatography, yielding a high-purity final product.

Technical Details

The synthesis process may involve microwave-assisted reactions to enhance efficiency and reduce reaction times. Characterization techniques such as gas chromatography and NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is C9H16N2OC_9H_{16}N_2O. The structure features a bicyclic framework with two nitrogen atoms contributing to its unique chemical properties.

Data

X-ray crystallography has been employed to elucidate the three-dimensional structure of this compound, revealing a chair–boat conformation that influences its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical transformations:

  • Ammonium Salt Formation: Attempts to form ammonium salts from this compound have led to unexpected products such as hemiaminal cyclization products.
  • Fragmentation Pathways: Mass spectrometry studies have shown distinct fragmentation pathways that provide insights into its stability and reactivity .

Technical Details

The characterization of these reactions often involves advanced spectroscopic techniques including mass spectrometry and NMR spectroscopy to track changes in molecular structure during reactions.

Mechanism of Action

Process

The mechanism by which 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its biological effects involves interactions at specific receptor sites within biological systems. Its analgesic properties suggest that it may modulate pain pathways through central nervous system mechanisms.

Data

Studies indicate that the compound's structural features contribute significantly to its binding affinity and efficacy at target receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: The compound exhibits solubility in organic solvents like methanol and ethyl acetate.
  • Stability: Its stability under various conditions makes it suitable for use in synthetic applications.

Relevant analytical data can be obtained through techniques such as NMR spectroscopy and elemental analysis .

Applications

Scientific Uses

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has potential applications in:

  • Pharmaceutical Development: Due to its analgesic properties, it may serve as a lead compound in developing new pain relief medications.
  • Chemical Research: Its unique structural characteristics make it a valuable subject for studies in organic synthesis and molecular biology.

Research continues to explore its full range of applications in medicinal chemistry and related fields .

Properties

CAS Number

80808-96-4

Product Name

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3

InChI Key

VAXDAORNOMZREO-UHFFFAOYSA-N

SMILES

CC12CNCC(C1=O)(CNC2)C

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.